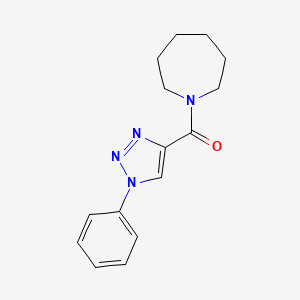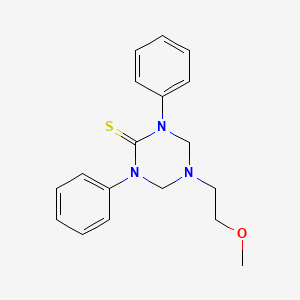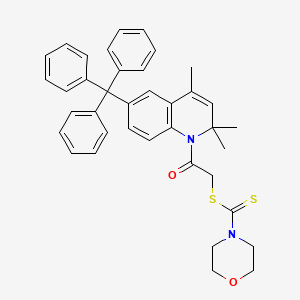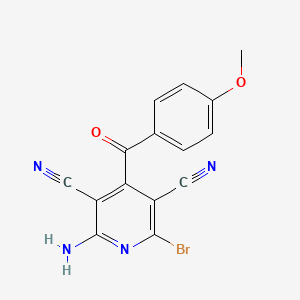amino}-2-oxoethyl)benzamide](/img/structure/B11040448.png)
N-(2-{[1-(cyclopentylcarbamoyl)cyclohexyl](phenyl)amino}-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide, with the molecular formula C27H33N3O3, is a complex organic compound. Its chemical structure consists of a benzene ring attached to an amide group, which in turn connects to a cyclohexyl ring containing a phenylamino group. The compound’s systematic name reflects its intricate arrangement of functional groups .
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide. One common approach involves the condensation of 2-aminobenzoyl chloride with the corresponding amine, followed by cyclization to form the cyclohexyl ring. The cyclopentylcarbamoyl group is introduced via a separate reaction. Precise reaction conditions and reagents depend on the specific synthetic pathway .
Industrial Production:
While industrial-scale production methods may vary, the compound is typically synthesized using efficient and scalable processes. These methods prioritize yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide can participate in various chemical reactions:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions may modify the amide or other functional groups.
Substitution: The benzamide can undergo nucleophilic substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia or amines).
Scientific Research Applications
N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide finds applications across scientific disciplines:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Studied for its pharmacological properties, including potential therapeutic effects.
Industry: May serve as a precursor for other compounds or materials.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes or signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide stands out due to its unique combination of functional groups. Similar compounds include related benzamides or amides with different substituents, but none precisely match its structure .
Properties
Molecular Formula |
C27H33N3O3 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-[2-(N-[1-(cyclopentylcarbamoyl)cyclohexyl]anilino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C27H33N3O3/c31-24(20-28-25(32)21-12-4-1-5-13-21)30(23-16-6-2-7-17-23)27(18-10-3-11-19-27)26(33)29-22-14-8-9-15-22/h1-2,4-7,12-13,16-17,22H,3,8-11,14-15,18-20H2,(H,28,32)(H,29,33) |
InChI Key |
DAZNFRYUEVGNJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2CCCC2)N(C3=CC=CC=C3)C(=O)CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-2-[1-(4-chlorophenyl)-5-oxopyrazolidin-4-yl]acetamide](/img/structure/B11040368.png)
![3-(4-Chlorophenyl)-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11040378.png)
![Phenyl[2,2,4,6-tetramethyl-7-(2-morpholino-4-pyrimidinyl)-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B11040385.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11040388.png)
![3-{2-[3-(pyridin-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B11040390.png)
![N-[4-(acetylamino)phenyl]-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11040392.png)
![1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-butyn-1-one](/img/structure/B11040403.png)



![N-(3,4-dimethylphenyl)-2-[2-(3,4-dimethylphenyl)-4-methyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl]acetamide](/img/structure/B11040423.png)
![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine](/img/structure/B11040425.png)
![(5Z)-5-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11040431.png)

